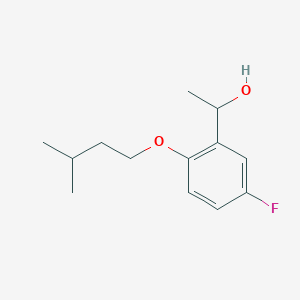
1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol is a fluorinated organic compound with the molecular formula C13H19FO2 and a molecular weight of 226.29 g/mol . It is a member of the fluorinated building blocks class of compounds, which are often used in various chemical and pharmaceutical applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol typically involves the reaction of 5-fluoro-2-(isopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactions might use more efficient reducing agents and solvents, and the purification process would likely involve recrystallization or column chromatography.
化学反应分析
Types of Reactions
1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, although this is less common.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Fluoro-2-(isopentyloxy)benzaldehyde or 5-fluoro-2-(isopentyloxy)acetophenone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Products where the fluorine atom is replaced by the nucleophile.
科学研究应用
1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways would vary based on the specific context of its use.
相似化合物的比较
1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol can be compared with other fluorinated phenyl ethanol derivatives:
1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.
1-(5-Fluoro-2-(methoxy)phenyl)ethanol: The isopentyloxy group is replaced by a methoxy group, which can influence its solubility and interaction with biological targets.
1-(5-Fluoro-2-(ethoxy)phenyl)ethanol: The isopentyloxy group is replaced by an ethoxy group, leading to differences in physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
属性
IUPAC Name |
1-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-9(2)6-7-16-13-5-4-11(14)8-12(13)10(3)15/h4-5,8-10,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAKAWOFOJOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944326.png)
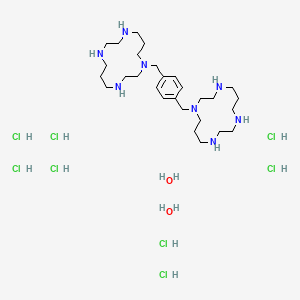
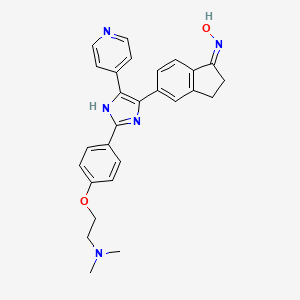
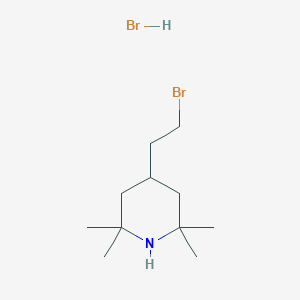
![Methyl 3-[(methylthio)methyl]benzoate](/img/structure/B7944348.png)
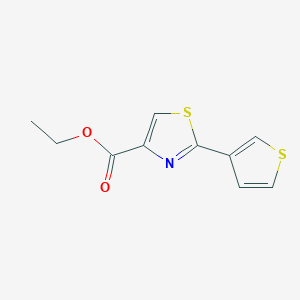
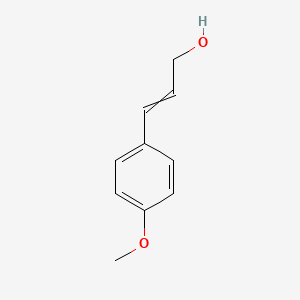

![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B7944368.png)
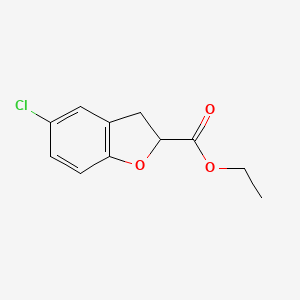
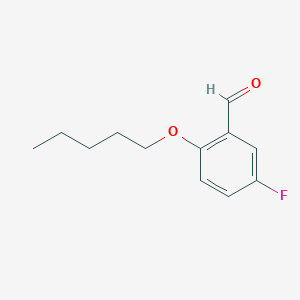
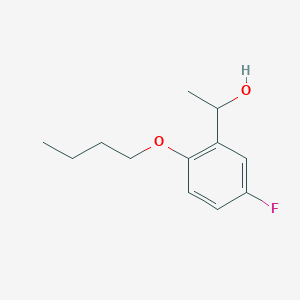
![Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7944419.png)
![tert-butyl N-[(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B7944430.png)
